molecular formula C4H2BrClMgS B044975 5-Chloro-2-thienylmagnesium bromide CAS No. 111762-30-2

5-Chloro-2-thienylmagnesium bromide

Cat. No.: B044975
CAS No.: 111762-30-2
M. Wt: 221.79 g/mol
InChI Key: XALGVPKDKLSEQN-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

5-Chloro-2-thienylmagnesium bromide is primarily used in the synthesis of ultrafine silver nanowires . Its primary targets are silver ions, which it interacts with to form silver bromide (AgBr) and silver chloride (AgCl) particles .

Mode of Action

The compound acts as an assistant additive in the synthesis process . It promotes the in situ formation of smaller AgBr and AgCl particles step by step, in comparison with traditional inorganic halide ions . This interaction with its targets results in the final growth of ultrafine silver nanowires .

Biochemical Pathways

The biochemical pathway involved in this process is the synthesis of silver nanowires. The presence of this compound leads to the formation of smaller AgBr and AgCl particles, which then promote the growth of ultrafine silver nanowires .

Pharmacokinetics

As a Grignard reagent, this compound is typically used in laboratory settings for chemical synthesis

Result of Action

The result of the action of this compound is the formation of ultrafine silver nanowires with an average diameter of approximately 15 nm and an aspect ratio of over 1000 . These nanowires have potential applications in flexible electronics due to their excellent electrical, optical, and mechanical properties .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . It is a flammable liquid and reacts violently with water . It should be stored in a well-ventilated place and kept cool . Its use should be conducted in a controlled laboratory environment to ensure safety and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-2-thienylmagnesium bromide generally involves the reaction of 5-chloro-2-thienyl bromide with magnesium in the presence of dry tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen . The general reaction can be represented as follows:

5-Chloro-2-thienyl bromide+Mg5-Chloro-2-thienylmagnesium bromide\text{5-Chloro-2-thienyl bromide} + \text{Mg} \rightarrow \text{this compound} 5-Chloro-2-thienyl bromide+Mg→5-Chloro-2-thienylmagnesium bromide

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can maintain an inert atmosphere and control the temperature and pressure conditions to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-thienylmagnesium bromide primarily undergoes Grignard reactions, which are a type of nucleophilic addition reaction. These reactions involve the addition of the Grignard reagent to electrophilic carbon atoms, such as those found in carbonyl compounds (aldehydes, ketones, esters, etc.) .

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Acyl Chlorides and Esters: Reacts to form ketones.

    Carbon Dioxide: Reacts to form carboxylic acids.

The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether to prevent the Grignard reagent from decomposing .

Major Products

Scientific Research Applications

5-Chloro-2-thienylmagnesium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-thienylmagnesium bromide is unique due to the presence of a chlorine atom on the thiophene ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of specific organic molecules where the chlorine substituent plays a crucial role .

Properties

IUPAC Name

magnesium;5-chloro-2H-thiophen-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClS.BrH.Mg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALGVPKDKLSEQN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]SC(=C1)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClMgS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492745
Record name Magnesium bromide 5-chlorothiophen-2-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111762-30-2
Record name Magnesium bromide 5-chlorothiophen-2-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-chloro-2-thienylmagnesium bromide contribute to the formation of ultrafine silver nanowires?

A: this compound acts as an additive in the synthesis of silver nanowires (Ag NWs). Research indicates that its presence leads to the formation of smaller silver bromide (AgBr) and silver chloride (AgCl) particles compared to traditional inorganic halide ions []. These smaller particles then serve as seeds for the growth of ultrafine Ag NWs with diameters below 20 nm, a size rarely achieved through simple synthesis methods [].

Q2: What is the proposed mechanism of action for this compound in this process?

A: While the exact mechanism is still under investigation, it is proposed that this compound, a Grignard reagent, facilitates a step-by-step formation of smaller AgBr and AgCl particles []. This controlled particle size reduction is crucial for promoting the growth of ultrafine Ag NWs with high aspect ratios []. Further research is needed to fully elucidate the interactions between this compound and silver halide formation at a molecular level.

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